2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one
Description
The compound 2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one belongs to the thienopyrimidine class, a scaffold renowned for its versatility in medicinal chemistry. Its structure comprises a thieno[2,3-d]pyrimidin-4-one core substituted at position 2 with a piperazinylmethyl group and at position 5 with a thiophen-2-yl moiety. The piperazine ring, a common pharmacophore, enhances solubility and bioavailability through its basic nitrogen atoms, while the thiophenyl group contributes to π-π stacking interactions in biological targets . This compound is hypothesized to exhibit diverse pharmacological activities, including antimicrobial and kinase inhibitory effects, based on structural analogs .
Properties
CAS No. |
900640-91-7 |
|---|---|
Molecular Formula |
C15H16N4OS2 |
Molecular Weight |
332.44 |
IUPAC Name |
2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H16N4OS2/c20-14-13-10(11-2-1-7-21-11)9-22-15(13)18-12(17-14)8-19-5-3-16-4-6-19/h1-2,7,9,16H,3-6,8H2,(H,17,18,20) |
InChI Key |
OADLEHUQERTNMU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC2=NC3=C(C(=CS3)C4=CC=CS4)C(=O)N2 |
solubility |
not available |
Origin of Product |
United States |
Biochemical Analysis
Biochemical Properties
It is believed that this compound may interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is proposed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one in laboratory settings are not well studied. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported.
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently unavailable.
Biological Activity
2-(Piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one is a synthetic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a thieno[2,3-d]pyrimidine core, a thiophene ring, and a piperazine moiety, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 331.46 g/mol. The unique structural features of this compound enhance its interaction with various biological targets.
Biological Activity
Research has indicated that compounds with a thieno[2,3-d]pyrimidine scaffold exhibit significant inhibitory effects against several biological targets, including DNA repair proteins and kinases. These activities suggest potential applications in treating cancers and viral infections as well as anti-inflammatory effects.
- Inhibition of DNA Repair Proteins : Studies have shown that this compound can inhibit DNA repair mechanisms, making it a candidate for cancer therapy by enhancing the efficacy of chemotherapeutic agents.
- Kinase Inhibition : The compound has been reported to inhibit various kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory properties by modulating cytokine production.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound showed potent activity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of specific kinases involved in tumor growth and metastasis.
- Viral Inhibition : Another research effort highlighted its effectiveness against viral infections by inhibiting viral replication through interference with viral enzymes.
- Inflammation Models : In vitro assays indicated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 4-chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine | Structure | Lacks piperazine moiety | Anticancer properties |
| 1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine | Structure | Contains a methyl-piperidine | Different biological activities |
| 4,8-bis(4-chloro-5-tripropylsilyl-thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene | Structure | More complex structure | Used in organic electronics |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-one derivatives exhibit varied biological activities depending on substituent patterns. Below is a detailed comparison with structurally related compounds:
Structural Analogs and Substitution Effects
Physicochemical Properties
- Solubility : Piperazine and morpholine substituents improve aqueous solubility compared to lipophilic groups like chloroethyl .
- Metabolic Stability : Chloroethyl groups may undergo oxidative metabolism, whereas piperazine rings are metabolically stable, favoring drug-likeness .
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Position 2 : Piperazine and morpholine enhance target engagement through hydrogen bonding or charge interactions. Bulky groups (e.g., hydroxyphenyl) may sterically hinder binding .
- Position 5 : Thiophen-2-yl optimizes π-stacking in hydrophobic enzyme pockets, while phenyl analogs () show broader target promiscuity .
- Therapeutic Potential: The target compound’s balanced solubility and substituent flexibility make it a candidate for antibacterial and anticancer drug development .
Preparation Methods
Synthesis of the Thieno[2,3-d]pyrimidin-4-one Core
The foundational step in preparing 2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one involves constructing the thieno[2,3-d]pyrimidin-4-one scaffold. This heterocyclic system is typically synthesized via cyclocondensation reactions. A prevalent approach involves the reaction of 3-aminothiophene-2-carboxylate derivatives with formamide or its analogs under reflux conditions. For instance, heating 3-amino-5-(thiophen-2-yl)thiophene-2-carboxylate with formic acid at 120°C for 12 hours yields the unsubstituted thieno[2,3-d]pyrimidin-4-one core.
Key Reaction Parameters for Core Synthesis
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Temperature | 120–140°C | Higher temps favor cyclization |
| Solvent | Formic acid or DMF | Polar aprotic solvents improve solubility |
| Reaction Time | 8–16 hours | Prolonged time reduces byproducts |
Introduction of the Piperazin-1-ylmethyl Group
The final stage involves nucleophilic substitution of the 4-chloro intermediate with piperazine derivatives. This step demands careful selection of solvents, bases, and reaction temperatures to avoid side reactions. A representative procedure involves refluxing 4-chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine with piperazine in a 1:1 ethanol-isopropanol mixture containing triethylamine (TEA). The reaction typically achieves completion within 6–8 hours, affording the target compound in 60–75% yield after column chromatography.
Comparative Analysis of Substitution Conditions
| Condition | Protocol A | Protocol B |
|---|---|---|
| Solvent | Toluene | Ethanol-isopropanol |
| Base | None | Triethylamine |
| Temperature | 80°C | Reflux (~85°C) |
| Yield | 55% | 70% |
Protocol B demonstrates superior efficiency, attributed to the dual solvent system enhancing piperazine solubility and TEA neutralizing HCl byproducts.
Purification and Characterization
Post-synthetic purification is achieved via flash chromatography using silica gel and ethyl acetate/hexane gradients. Analytical characterization employs:
- ¹H/¹³C NMR : Confirms substitution at position 4 and piperazine integration.
- HPLC-MS : Verifies molecular ion peaks (e.g., m/z 331.46 for C₁₆H₁₇N₃OS₂).
- Melting Point : Typically 215–220°C (decomposition).
Alternative Synthetic Routes
While the POCl₃-mediated pathway dominates literature reports, exploratory methods include:
- Microwave-Assisted Synthesis : Reduces reaction time for chlorination to 30 minutes with comparable yields.
- Solid-Phase Synthesis : Utilizes polymer-supported piperazine for simplified purification, though yields remain suboptimal (45–50%).
Challenges and Mitigation Strategies
- Moisture Sensitivity : The 4-chloro intermediate is hygroscopic, requiring anhydrous conditions during handling.
- Byproduct Formation : Over-chlorination or dimerization is mitigated by strict stoichiometric control.
- Piperazine Handling : Use of Boc-protected piperazine derivatives minimizes side reactions during substitution.
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors for chlorination, enhancing safety and yield consistency. Key parameters include:
Q & A
Q. What are the standard synthetic routes for 2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one?
The synthesis typically involves multi-step condensation reactions. A common approach includes:
- Step 1 : Formation of the thieno[2,3-d]pyrimidin-4-one core via cyclization of substituted thioureas or thioamides with carbonyl-containing intermediates under acidic or basic conditions.
- Step 2 : Introduction of the piperazine moiety through nucleophilic substitution or reductive amination. Microwave-assisted methods may enhance reaction efficiency .
- Purification : Column chromatography (silica gel) or recrystallization is used to isolate the final product. Purity is validated via HPLC or TLC .
Q. What spectroscopic techniques confirm the structure of this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments, verifying substituent positions (e.g., piperazine and thiophene groups).
- IR Spectroscopy : Identifies functional groups like C=O (stretch ~1700 cm⁻¹) and N-H bonds.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns. High-resolution MS (HRMS) is preferred for exact mass analysis .
Q. How is compound purity assessed post-synthesis?
- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm are standard. Purity ≥95% is typically required for biological testing.
- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S .
Advanced Research Questions
Q. How can reaction yields be optimized for thieno[2,3-d]pyrimidin-4-one derivatives?
- Catalyst Selection : p-Toluenesulfonic acid (PTSA) enhances cyclization efficiency in solvent-free or microwave conditions .
- Inert Atmosphere : Refluxing under nitrogen minimizes oxidation of sensitive intermediates (e.g., thiophene or piperazine groups).
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
Q. What strategies resolve crystallographic data discrepancies in structural determination?
- Cross-Validation : Use SHELXL for initial refinement , then validate with alternative software (e.g., OLEX2).
- Twinning Analysis : Employ TWINLAW in SHELX to detect twinned crystals, which are common in thieno-pyrimidine derivatives.
- High-Resolution Data : Collect data at synchrotron facilities to improve resolution (<1.0 Å) and reduce ambiguity .
Q. How can computational methods predict pharmacokinetic properties?
- ADMET Profiling : Tools like SwissADME calculate LogP (lipophilicity), gastrointestinal absorption, and blood-brain barrier penetration.
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., ERBB4 kinase for anticancer activity) .
Q. What in vivo models are suitable for studying this compound’s anticancer potential?
- Xenograft Models : Subcutaneous implantation of ERBB4-positive cancer cells (e.g., breast or ovarian) in immunodeficient mice.
- Dosing Regimen : Oral administration (if bioavailability >30%) or intraperitoneal injection, with pharmacokinetic sampling at 0, 1, 4, 8, and 24 hours .
Contradiction Analysis & Experimental Design
Q. How to address conflicting bioactivity data across studies?
- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin).
- Cell Line Variability : Test across multiple cell lines (e.g., MCF-7, HeLa) to account for ERBB4 expression heterogeneity .
Q. What controls are critical in stability studies under physiological conditions?
- pH Variation : Incubate the compound in buffers (pH 1.2 for gastric fluid; pH 7.4 for plasma) at 37°C for 24 hours.
- LC-MS Monitoring : Track degradation products (e.g., hydrolysis of the piperazine or thiophene moieties) .
Q. How to design a SAR study for piperazine-modified analogs?
- Scaffold Modifications : Replace piperazine with morpholine or 4-methylpiperazine to assess steric/electronic effects.
- Bioisosteres : Substitute thiophene with furan or benzene to evaluate ring aromaticity impact on target binding .
Therapeutic Potential & Target Identification
Q. What evidence supports ERBB4 (HER4) as a primary target for this compound?
- Kinase Assays : Use recombinant ERBB4 kinase domains in ADP-Glo™ assays to measure inhibition (IC₅₀ < 1 μM suggests high potency).
- Gene Knockdown : siRNA-mediated ERBB4 silencing in responsive cell lines should reduce compound efficacy .
Q. Can this compound overcome multidrug resistance (MDR) in cancer cells?
- P-gp Inhibition : Test in Caco-2 cells overexpressing P-glycoprotein (P-gp). A >2-fold increase in IC₅₀ in resistant vs. parental lines indicates MDR susceptibility.
- Combination Therapy : Pair with verapamil (P-gp inhibitor) to assess synergy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
